6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The compound is a brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a brown solid at room temperature . The compound should be stored at a temperature between 0-5°C .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Derivatives
The compound 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. It allows for the simple nucleophilic displacement of the substituent, leading to the formation of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
Radiopharmaceutical Applications
The compound is used in the synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles (NFTs) in vivo. This synthesis approach is notable for its simplicity and efficiency, which is crucial for clinical research applications (Hopewell et al., 2019); (Collier et al., 2017).
Development of New Radioligands
This chemical is essential in the development of new radioligands, such as 6-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying central nicotinic acetylcholine receptors. These studies are significant for understanding neurological conditions (Koren et al., 2000).
Applications in Medicinal Chemistry
Synthesis of Fluorinated Compounds
The compound is involved in the synthesis of new fluorinated 3,6-dihydropyridines, which are crucial for developing medicinally relevant compounds (Pikun et al., 2020).
Development of Chemosensors
Derivatives of 1H-pyrrolo[2,3-b]pyridines, like those synthesized from 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, are used to develop fluorescent chemosensors for Fe3+/Fe2+ sensitivity, which has applications in biological and chemical sensing (Maity et al., 2018).
Pyrrolo-fused Heteroaromatic Compounds
The compound is used in palladium-catalyzed reductive N-heterocyclization to prepare pyrrolo-fused heteroaromatic molecules, which have potential applications in pharmaceuticals (Gorugantula et al., 2010).
Kinase Inhibitor Studies
It plays a role in docking and quantitative structure–activity relationship studies for kinase inhibitors, which are crucial in cancer research and therapy (Caballero et al., 2011).
Future Directions
properties
IUPAC Name |
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCMCRGRSRVROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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